molecular formula C14H17N3O4 B4328102 methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate

methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate

Cat. No. B4328102
M. Wt: 291.30 g/mol
InChI Key: HBHJBXGJRPFZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a promising candidate for the development of new drugs due to its unique properties and potential therapeutic applications. In

Mechanism of Action

The mechanism of action of methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate leads to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the levels of reactive oxygen species (ROS) and inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammatory genes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one of the limitations is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with COX-2 and other inflammatory pathways. Finally, there is a need to develop more efficient and scalable synthesis methods for this compound to facilitate its use in drug development.

Scientific Research Applications

Methyl 4-[3-(2-furoylamino)-5-methyl-1H-pyrazol-1-yl]butanoate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 4-[3-(furan-2-carbonylamino)-5-methylpyrazol-1-yl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-10-9-12(15-14(19)11-5-4-8-21-11)16-17(10)7-3-6-13(18)20-2/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHJBXGJRPFZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)OC)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1H-Pyrazole-1-butanoic acid, 3-[(2-furanylcarbonyl)amino]-5-methyl-, methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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